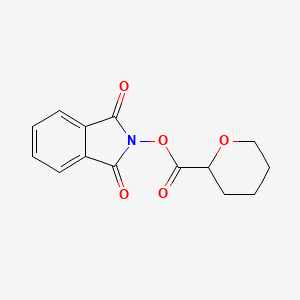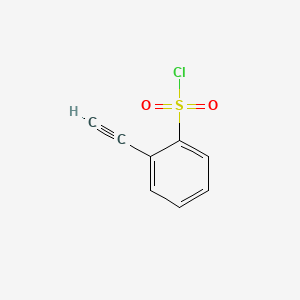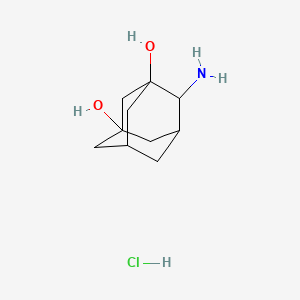
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate (hereafter referred to as “1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate” or “the compound”) is a synthetic organic compound with a wide variety of applications in scientific research. The compound is a member of the family of oxanes, which are molecules with a three-carbon ring structure. It is a colorless, odorless, and crystalline solid that is soluble in most common organic solvents. This compound has been studied extensively in recent years and has been found to have a number of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has been used in a number of scientific research applications. It has been used as a probe in the study of enzyme-catalyzed reactions, as a substrate in the study of enzyme kinetics, and as a model compound to study the mechanism of action of enzymes. It has also been used as a model compound to study the structure and function of proteins. In addition, it has been used in the study of the mechanism of action of drugs, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds.
Mecanismo De Acción
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate is believed to act as an inhibitor of enzymes. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. This inhibition can be reversed by the addition of a competing substrate or by changing the pH of the reaction.
Biochemical and Physiological Effects
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can have a number of beneficial effects, including improved mood, increased energy, and improved cognitive function. In addition, the compound has been found to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which can have a number of beneficial effects, including improved memory and increased alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has a number of advantages for use in laboratory experiments. It is a relatively stable compound, so it can be stored for long periods of time without degradation. It is also soluble in most common organic solvents, which makes it easy to work with. In addition, it is relatively inexpensive and readily available.
However, there are a few limitations to using this compound in laboratory experiments. It is not very soluble in water, so it may not be suitable for experiments involving aqueous solutions. In addition, it can be toxic if ingested, so it must be handled with care.
Direcciones Futuras
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has a number of potential applications and directions for future research. It could be used to study the structure and function of other enzymes, as well as to develop new inhibitors for these enzymes. It could also be used to study the mechanism of action of other drugs, as well as to develop new drugs for the treatment of various diseases and disorders. In addition, it could be used to study the biochemical and physiological effects of other compounds, as well as to develop new compounds with beneficial effects. Finally, it could be used in the development of new synthetic methods and compounds.
Métodos De Síntesis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate can be synthesized from a variety of starting materials. One method involves the reaction of a 1,3-dihydro-2,3-dioxo-1H-isoindol-2-yl oxane-2-carboxylate ester with an alkyl halide in the presence of a base, such as sodium hydride. This reaction produces a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate ester. Another method involves the reaction of a 1,3-dihydro-2,3-dioxo-1H-isoindol-2-yl oxane-2-carboxylate ester with an alkyl halide in the presence of a catalyst, such as palladium chloride. This reaction produces a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate ester.
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl) oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-12-9-5-1-2-6-10(9)13(17)15(12)20-14(18)11-7-3-4-8-19-11/h1-2,5-6,11H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONANPOBWCGEYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)

![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)
![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)

![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)

![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)